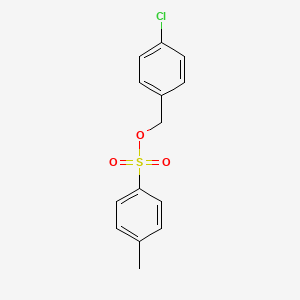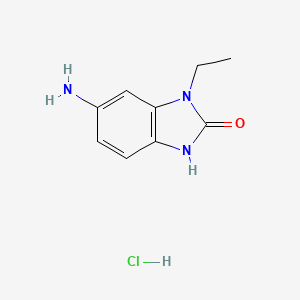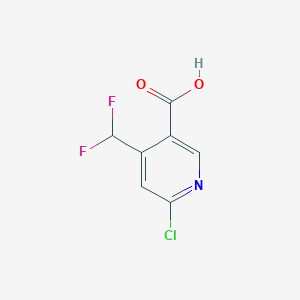
Methyl2-ethynyl-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-ethynyl-5-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, an ethynyl group, and a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-ethynyl-5-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-ethynyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process by providing a more environmentally friendly alternative to traditional liquid acid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-ethynyl-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: 2-ethynyl-5-methylbenzoic acid.
Reduction: 2-ethynyl-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Methyl2-ethynyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality .
Mécanisme D'action
The mechanism of action of Methyl2-ethynyl-5-methylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The ethynyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the ethynyl and methyl groups.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.
Methyl 3-methylbenzoate: Similar ester structure but with a different substitution pattern on the benzene ring .
Uniqueness
Methyl2-ethynyl-5-methylbenzoate is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
methyl 2-ethynyl-5-methylbenzoate |
InChI |
InChI=1S/C11H10O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h1,5-7H,2-3H3 |
Clé InChI |
RNQWEFJYELXGMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C#C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)



![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)


